molecular formula C16H13N5O2S B3857608 6-Methyl-3-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-one

6-Methyl-3-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B3857608
M. Wt: 339.4 g/mol
InChI Key: XLUBJICNDZSAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thieno[2,3-d]pyrimidine core through a cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as magnesium oxide nanoparticles, to facilitate the synthesis . Additionally, solvent selection and temperature control are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-Methyl-3-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups and the resulting biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

6-methyl-3-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c1-10-7-12-15(24-10)18-9-21(16(12)22)6-4-13-19-14(20-23-13)11-3-2-5-17-8-11/h2-3,5,7-9H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUBJICNDZSAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN(C2=O)CCC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-3-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
6-Methyl-3-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
6-Methyl-3-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
6-Methyl-3-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
6-Methyl-3-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
6-Methyl-3-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.